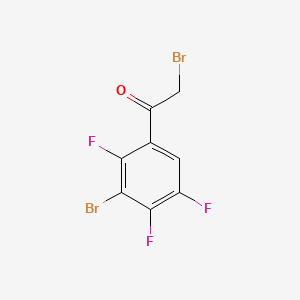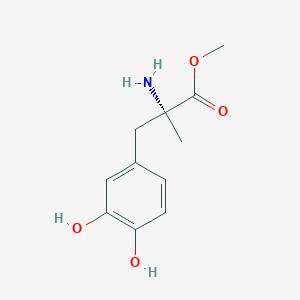
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl ester group, which enhances its solubility and reactivity in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of D-Tyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The process may also involve purification steps such as crystallization and recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives. It serves as a model compound for understanding the behavior of tyrosine in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their role in modulating neurotransmitter levels and treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
作用机制
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
相似化合物的比较
α-Methyl-p-tyrosine (AMPT): A tyrosine hydroxylase inhibitor used in the treatment of pheochromocytoma.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester hydrochloride: A derivative used in various chemical syntheses.
Uniqueness: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is unique due to its specific structural modifications, which enhance its solubility and reactivity. These properties make it a valuable compound in both research and industrial applications.
属性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
手性 SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
规范 SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

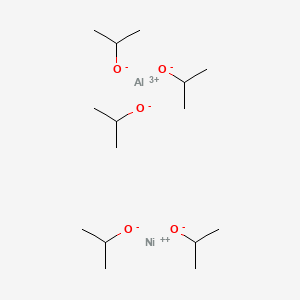
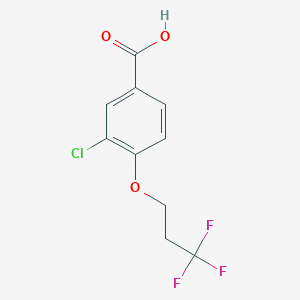


![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-[4-(2,4-Dimethylphenyl)phenyl]acetic acid](/img/structure/B12090102.png)
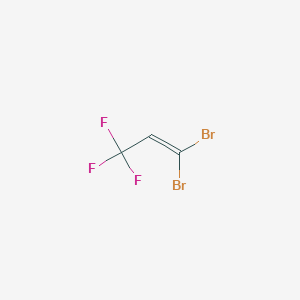
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)



